molecular formula C9H6ClF6NO B13702350 2-(2-Amino-5-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

2-(2-Amino-5-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Cat. No.: B13702350
M. Wt: 293.59 g/mol
InChI Key: VCKMZRNRLSRGJC-UHFFFAOYSA-N
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Description

2-(2-Amino-5-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is a chemical compound known for its unique structure and properties It contains an amino group, a chloro-substituted phenyl ring, and a hexafluoro-propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol can be achieved through several methods. One common approach involves the condensation of o-fluorobenzoyl chloride with parachloroaniline in the presence of zinc chloride as a catalyst . The reaction is typically carried out at high temperatures to ensure complete condensation and high yield. The use of zinc chloride processed by low-temperature dehydration has been shown to increase the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloro-substituted phenyl ring can undergo reduction to form dechlorinated products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(2-Amino-5-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and hexafluoro groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is unique due to the presence of the hexafluoro-propan-2-ol moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific reactivity.

Properties

Molecular Formula

C9H6ClF6NO

Molecular Weight

293.59 g/mol

IUPAC Name

2-(2-amino-5-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H6ClF6NO/c10-4-1-2-6(17)5(3-4)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2

InChI Key

VCKMZRNRLSRGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)(C(F)(F)F)O)N

Origin of Product

United States

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